4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide
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Overview
Description
4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes multiple benzene rings and pentyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize 4-pentyloxybenzoic acid, which serves as a key intermediate. This can be achieved through the esterification of pentyloxy alcohol with benzoic acid .
Subsequent steps involve the formation of the benzimidazole ring and the coupling of the benzimidazole derivative with the pentyloxybenzoic acid derivative under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide include:
- 4-pentyloxybenzoic acid
- 4-(pentyloxy)benzoyl chloride
- 1H-1,3-benzimidazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-pentoxy-N-[1-(4-pentoxybenzoyl)benzimidazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4/c1-3-5-7-19-37-26-14-9-23(10-15-26)30(35)33-25-13-18-29-28(21-25)32-22-34(29)31(36)24-11-16-27(17-12-24)38-20-8-6-4-2/h9-18,21-22H,3-8,19-20H2,1-2H3,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVJCVCHYUXSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C(=O)C4=CC=C(C=C4)OCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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